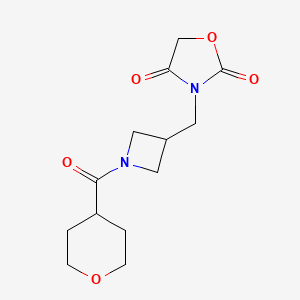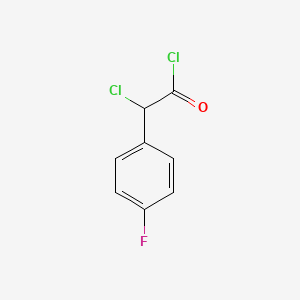
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate is a chemical compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of a methylamino group attached to an acetamide backbone, with a pyridin-3-ylmethyl substituent. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of acetic anhydride with methylamine to form N-methylacetamide.
Introduction of the Pyridin-3-ylmethyl Group: The N-methylacetamide is then reacted with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydride to introduce the pyridin-3-ylmethyl group.
Formation of the Oxalate Salt: The final step involves the reaction of the resulting compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide oxalate
- 2-(ethylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate
- 2-(methylamino)-N-(pyridin-4-ylmethyl)acetamide oxalate
Uniqueness
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1322605-20-8 |
|---|---|
Molekularformel |
C11H15N3O5 |
Molekulargewicht |
269.257 |
IUPAC-Name |
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide;oxalic acid |
InChI |
InChI=1S/C9H13N3O.C2H2O4/c1-10-7-9(13)12-6-8-3-2-4-11-5-8;3-1(4)2(5)6/h2-5,10H,6-7H2,1H3,(H,12,13);(H,3,4)(H,5,6) |
InChI-Schlüssel |
WOVGSMFLJWWPJM-UHFFFAOYSA-N |
SMILES |
CNCC(=O)NCC1=CN=CC=C1.C(=O)(C(=O)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2912729.png)
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)


![4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2912737.png)




![6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2912748.png)
![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)

